molecular formula C8H14FN B1439814 [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine CAS No. 1228552-19-9

[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine

Cat. No.: B1439814
CAS No.: 1228552-19-9
M. Wt: 143.2 g/mol
InChI Key: NHZMTHJZWMZUTO-UHFFFAOYSA-N
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Description

[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine: is an organic compound with the molecular formula C8H14FN and a molecular weight of 143.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the effects of fluoromethyl and allyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: It may be explored for its pharmacological effects and therapeutic potential.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine involves its interaction with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

  • [1-Allyl-1-(chloromethyl)but-3-en-1-yl]amine
  • [1-Allyl-1-(bromomethyl)but-3-en-1-yl]amine
  • [1-Allyl-1-(iodomethyl)but-3-en-1-yl]amine

Comparison: Compared to its halogenated analogs, [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is unique due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, often enhancing its stability, lipophilicity, and bioavailability.

Properties

IUPAC Name

4-(fluoromethyl)hepta-1,6-dien-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c1-3-5-8(10,7-9)6-4-2/h3-4H,1-2,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZMTHJZWMZUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
Reactant of Route 2
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Reactant of Route 6
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